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molecular formula C13H20O6 B8698760 Methyl 2-methylprop-2-enoate;methyl prop-2-enoate;2-methylprop-2-enoic acid CAS No. 26936-24-3

Methyl 2-methylprop-2-enoate;methyl prop-2-enoate;2-methylprop-2-enoic acid

Cat. No. B8698760
M. Wt: 272.29 g/mol
InChI Key: NZEXUPLJXSDMCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05693442

Procedure details

A sol-gel formulation was prepared as follows. Glacial acetic acid (108.0 grams, 1.80 mol) was added dropwise to a previously prepared, stirred mixture of propyltrimethoxysilane (489.6 grams, 2.97 mol) and 3-glycidoxypropyltrimethoxysilane (122.4 grams, 0.518 mol), followed by the dropwise addition of 3-aminopropyltrimethoxysilane (49.6 grams, 0.277 mol). The acidified silanes were then hydrolyzed by the dropwise addition of excess water (312.0 grams, 17.3 mol). The following day, the clear solution was diluted to approximately 20 wt % solids by the dropwise addition of ethanol (1046 grams) and allowed to stir in a covered vessel for 1 week. DC-190 (16 grams) was subsequently added as a plasticizer, followed by the addition of lithium iodide (9.43 grams, 0.0704 mol) to provide a "sol-gel solution".
Quantity
108 g
Type
reactant
Reaction Step One
Quantity
489.6 g
Type
reactant
Reaction Step Two
Quantity
122.4 g
Type
reactant
Reaction Step Two
Quantity
49.6 g
Type
reactant
Reaction Step Three
[Compound]
Name
silanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
312 g
Type
reactant
Reaction Step Four
Quantity
9.43 g
Type
reactant
Reaction Step Five
Quantity
1046 g
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([OH:4])(=[O:3])C.[CH2:5]([Si](OC)(OC)OC)[CH2:6][CH3:7].[CH2:15]([O:19][CH2:20]CC[Si](OC)(OC)OC)[CH:16]1O[CH2:17]1.N[CH2:31][CH2:32][CH2:33][Si](OC)(OC)OC.O.[I-].[Li+]>C(O)C>[C:15]([O:19][CH3:20])(=[O:3])[CH:16]=[CH2:17].[C:1]([O:4][CH3:31])(=[O:3])[C:6]([CH3:5])=[CH2:7].[C:1]([OH:4])(=[O:3])[C:32]([CH3:31])=[CH2:33] |f:5.6,8.9.10|

Inputs

Step One
Name
Quantity
108 g
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
489.6 g
Type
reactant
Smiles
C(CC)[Si](OC)(OC)OC
Name
Quantity
122.4 g
Type
reactant
Smiles
C(C1CO1)OCCC[Si](OC)(OC)OC
Step Three
Name
Quantity
49.6 g
Type
reactant
Smiles
NCCC[Si](OC)(OC)OC
Step Four
Name
silanes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
312 g
Type
reactant
Smiles
O
Step Five
Name
Quantity
9.43 g
Type
reactant
Smiles
[I-].[Li+]
Step Six
Name
Quantity
1046 g
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A sol-gel formulation was prepared
CUSTOM
Type
CUSTOM
Details
a previously prepared
STIRRING
Type
STIRRING
Details
to stir in a covered vessel for 1 week
ADDITION
Type
ADDITION
Details
DC-190 (16 grams) was subsequently added as a plasticizer
CUSTOM
Type
CUSTOM
Details
to provide a "sol-gel solution"

Outcomes

Product
Name
Type
Smiles
C(C=C)(=O)OC.C(C(=C)C)(=O)OC.C(C(=C)C)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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